2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine
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Overview
Description
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-halo derivatives with sulfur-containing reagents . The cyclization process can be achieved through [3+3], [4+2], or [5+1] cyclization reactions or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Compounds with different substituents replacing the methylsulfanyl groups.
Scientific Research Applications
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its heterocyclic structure can be utilized in the development of new materials with desirable properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Thioxopyrimidines: These compounds contain sulfur atoms and have diverse biological properties.
Uniqueness
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to its specific substitution pattern with methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further exploration in various scientific fields.
Properties
CAS No. |
2680534-20-5 |
---|---|
Molecular Formula |
C8H10N2OS2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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